
2-(4-羟甲基苯基)苯甲酸
描述
2-(4-Hydroxymethylphenyl)benzoic acid is a compound that can be associated with various chemical studies and applications. While the exact compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and molecular structures have been discussed extensively. For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been explored, which are structurally related to the compound . Additionally, the molecular and crystal structures of matrices for MALDI-TOF-MS, including 2-(4-hydroxyphenylazo)benzoic acid, have been elucidated, providing insights into the structural aspects of similar compounds .
Synthesis Analysis
The synthesis of related hydroxybenzoic acid derivatives has been described in several papers. A key synthesis route involves the formation of the benzene ring by base-catalyzed condensation, as demonstrated in the synthesis of 4-Hydroxy[1-13C]benzoic acid . Another paper discusses the synthesis of 2-hydroxy-4-methyl benzoic acid through the reaction of formyl acetone and acetoacetic ester, which could provide insights into the synthesis of 2-(4-Hydroxymethylphenyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxymethylphenyl)benzoic acid can be inferred from studies on similar compounds. For example, the molecular and crystal structures of 2-hydroxybenzoic acid have been determined using electron diffraction and theoretical calculations, which could be relevant to understanding the structure of the compound . Additionally, the molecular structures of benzoic acid derivatives have been investigated using DFT methods, providing a basis for analyzing the molecular structure of 2-(4-Hydroxymethylphenyl)benzoic acid .
Chemical Reactions Analysis
The chemical reactions involving hydroxybenzoic acid derivatives have been studied, such as the metabolism of biphenyl to produce benzoic acid derivatives by Pseudomonas putida . The azo-hydrazone tautomerism and acid-base dissociation in solution of azo-benzoic acids are also relevant to understanding the chemical behavior of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives can be gleaned from the spectroscopic and molecular structure investigations. For instance, the vibrational wavenumbers, infrared intensities, and Raman activities of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid have been calculated, which could be similar to those of 2-(4-Hydroxymethylphenyl)benzoic acid . The thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures have also been calculated for related compounds .
科学研究应用
生物降解和环境应用
- 假单胞菌降解:该化合物在假单胞菌降解联苯中发挥作用,导致苯甲酸和其他产物的形成,表明其在生物修复过程中的实用性 (Catelani et al., 1973)。
- 光分解研究:对氯苯甲酸的紫外辐射研究显示其与2-(4-羟甲基苯基)苯甲酸结构相关,表明其在水处理和污染控制等环境应用中的潜力 (Crosby & Leitis, 1969)。
药物输送和制药研究
- 药物输送的复合物形成:α环糊精与2-(4-羟基苯基偶氮)苯甲酸在水相和固态形式中的复合物形成研究展示了其在药物输送系统中的潜力,特别是由于其稳定性和与载体系统的相互作用 (Dikmen, 2021)。
- 分子结构分析:对2-(4-羟基苯基偶氮)苯甲酸的分子和晶体结构分析有助于研究基质辅助激光解吸/电离飞行时间质谱(MALDI-TOF-MS),这是制药分析中广泛使用的技术 (Qian & Huang, 2005)。
先进材料研究
- 聚合物合成:使用2-(4-羟甲基苯基)苯甲酸等苯甲酸衍生物合成和表征聚合物在先进材料科学中具有重要意义,特别是用于开发具有特定性能的高性能聚合物 (Amarnath & Palaniappan, 2005)。
其他应用
- 合成试剂:对二苯基磷酸苯甲酸在三宅信夫反应中作为双功能试剂的研究为其在有机合成和化学研究中的应用开辟了新途径 (Muramoto et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAARHTQCNDPYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572216 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | |
CAS RN |
158144-54-8 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)
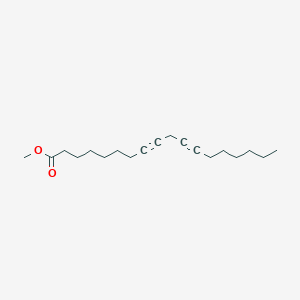
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
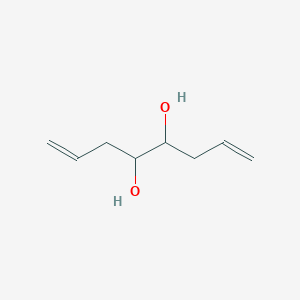

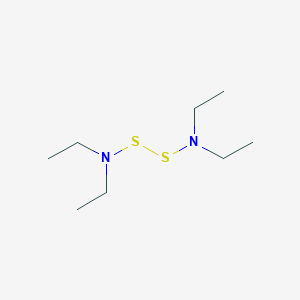
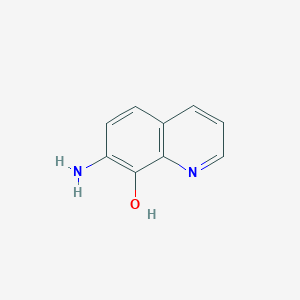

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
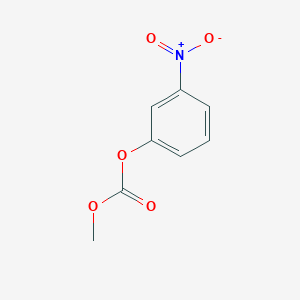
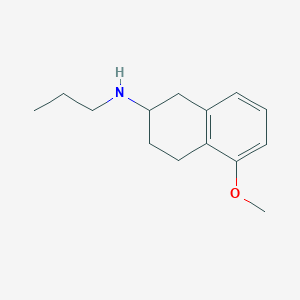

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
